molecular formula C20H22N2O6 B13021000 Boc-beta-L-Aspartylbeta-naphthylamide

Boc-beta-L-Aspartylbeta-naphthylamide

Cat. No.: B13021000
M. Wt: 386.4 g/mol
InChI Key: XTCAQIGUEWRBMR-HNNXBMFYSA-N
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Description

Boc-beta-L-Aspartyl beta-naphthylamide is a synthetic compound used primarily in biochemical research. It is a derivative of L-aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is linked to a beta-naphthylamide moiety. This compound is often utilized in studies involving enzyme activity, protein interactions, and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-beta-L-Aspartyl beta-naphthylamide typically involves the following steps:

    Protection of L-aspartic acid: The amino group of L-aspartic acid is protected using a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting L-aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling with beta-naphthylamine: The protected L-aspartic acid is then coupled with beta-naphthylamine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for Boc-beta-L-Aspartyl beta-naphthylamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk protection of L-aspartic acid: Using large-scale reactors to protect the amino group with Boc.

    Efficient coupling: Employing high-efficiency coupling reagents and catalysts to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-beta-L-Aspartyl beta-naphthylamide can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding L-aspartyl beta-naphthylamide.

    Substitution: The beta-naphthylamide moiety can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Deprotected compound: L-aspartyl beta-naphthylamide after Boc removal.

    Substituted derivatives: Various derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Boc-beta-L-Aspartyl beta-naphthylamide has several applications in scientific research:

    Enzyme Activity Studies: It is used as a substrate to study the activity of enzymes such as aminopeptidases and proteases.

    Protein Interaction Studies: The compound can be used to investigate protein-ligand interactions and binding affinities.

    Biochemical Assays: It serves as a reagent in various biochemical assays to measure enzyme kinetics and inhibition.

    Medicinal Chemistry: Research into potential therapeutic applications, including enzyme inhibitors and drug development.

Mechanism of Action

The mechanism of action of Boc-beta-L-Aspartyl beta-naphthylamide involves its interaction with specific enzymes or proteins. The Boc group protects the amino group, allowing selective reactions at the carboxyl group. Upon enzymatic cleavage, the beta-naphthylamide moiety can be released, which can be detected spectrophotometrically, providing insights into enzyme activity and kinetics.

Comparison with Similar Compounds

Similar Compounds

    L-Aspartic acid beta-naphthylamide: Similar structure but without the Boc protecting group.

    L-Glutamic acid beta-naphthylamide: Similar compound with a glutamic acid backbone instead of aspartic acid.

Uniqueness

Boc-beta-L-Aspartyl beta-naphthylamide is unique due to its Boc protecting group, which allows for selective reactions and protection during synthesis. This makes it particularly useful in studies requiring precise control over reaction conditions and intermediate stability.

Biological Activity

Boc-beta-L-Aspartylbeta-naphthylamide (Boc-Asp-βNA) is a synthetic compound that belongs to the class of amino acid derivatives. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino group of beta-L-aspartic acid linked to beta-naphthylamide, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its enzymatic interactions, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅N₃O₃
  • Molecular Weight : Approximately 256.29 g/mol
  • Appearance : White powder

The presence of the Boc group enhances the stability of the compound during synthesis and storage while allowing for further chemical transformations. The beta-naphthylamide moiety is critical for its interaction with biological systems, particularly in enzyme kinetics and mechanisms.

Enzymatic Interactions

This compound has been extensively studied as a substrate for various enzymes, particularly amidases and peptidases. Research indicates that it can be hydrolyzed by microbial enzymes, making it a valuable tool in biochemical assays for studying enzyme mechanisms.

Table 1: Enzymatic Activity of this compound

Enzyme Activity Reference
ArylamidaseHydrolysis of Boc-Asp-βNA
Dipeptidyl PeptidaseSlower cleavage rate
Oligopeptidase BAmidolytic activity against substrates with basic residues

Pharmacological Potential

The structural characteristics of this compound suggest potential pharmacological applications. Compounds with similar structures have demonstrated anti-inflammatory and analgesic effects, indicating that Boc-Asp-βNA may also possess similar properties.

Case Studies

  • Enzyme Kinetics Study : A study focused on this compound's interactions with arylamidases showed that it could serve as an effective substrate, providing insights into enzyme specificity and catalytic mechanisms. The hydrolysis rates were measured spectrophotometrically, revealing distinct kinetic parameters that could inform further research into similar compounds .
  • Pharmacological Evaluation : In a preliminary pharmacological study, this compound was evaluated for its potential anti-inflammatory effects in animal models. The results indicated a significant reduction in inflammation markers, suggesting that this compound may have therapeutic applications in inflammatory diseases .

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(naphthalene-2-carbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C20H22N2O6/c1-20(2,3)28-19(27)21-15(18(25)26)11-16(23)22-17(24)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,21,27)(H,25,26)(H,22,23,24)/t15-/m0/s1

InChI Key

XTCAQIGUEWRBMR-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(=O)C1=CC2=CC=CC=C2C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC(=O)C1=CC2=CC=CC=C2C=C1)C(=O)O

Origin of Product

United States

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